1,4-Dichloropyridazino[4,5-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloropyridazino[4,5-d]pyridazine is a heterocyclic compound that contains two chlorine atoms and a fused pyridazine ring system. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloropyridazino[4,5-d]pyridazine can be synthesized through several methods. One common approach involves the cyclization of 4,5-dicyanopyridazine with hydrazine . This reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting intermediate is then chlorinated using reagents like phosphorus pentachloride or thionyl chloride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloropyridazino[4,5-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea can be used for substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, pyridazinones, and fused heterocyclic compounds .
Scientific Research Applications
1,4-Dichloropyridazino[4,5-d]pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the biological activities of pyridazine derivatives and their interactions with biological targets.
Material Science:
Agrochemicals: The compound is used in the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 1,4-Dichloropyridazino[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. The chlorine atoms in the structure enhance its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities . This compound can also interact with DNA and RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: Contains a keto group at the 3-position, offering different reactivity and biological activities.
Uniqueness
1,4-Dichloropyridazino[4,5-d]pyridazine is unique due to its fused ring system and the presence of chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This compound’s ability to participate in various reactions and its applications in multiple fields make it a valuable chemical entity in research and industry .
Properties
IUPAC Name |
1,4-dichloropyridazino[4,5-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N4/c7-5-3-1-9-10-2-4(3)6(8)12-11-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEFUWIYQAXNAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=N1)C(=NN=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.